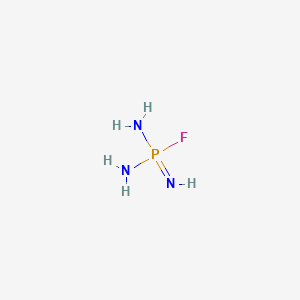
Phosphorodiamidimidic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidimidic fluoride is a chemical compound that contains phosphorus, nitrogen, and fluorine atoms It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ammonia, followed by the introduction of fluorine. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to handle the reactive nature of fluorine safely.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidimidic fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different nitrogen-phosphorus compounds.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.
Applications De Recherche Scientifique
Phosphorodiamidimidic fluoride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphorodiamidimidic fluoride involves its ability to interact with various molecular targets. The compound can form strong bonds with other atoms, facilitating the formation of new chemical structures. Its reactivity is influenced by the presence of fluorine, which can enhance the compound’s stability and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Phosphorodiamidimidic fluoride can be compared with other similar compounds, such as:
Phosphorodiamidic chloride: This compound contains chlorine instead of fluorine and has different reactivity and applications.
Phosphorodiamidimidic bromide: Similar to the fluoride compound but with bromine, it exhibits different chemical properties and uses.
Phosphorodiamidimidic iodide: This iodine-containing compound has unique reactivity compared to its fluorine counterpart.
The uniqueness of this compound lies in its fluorine content, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
25758-28-5 |
|---|---|
Formule moléculaire |
FH5N3P |
Poids moléculaire |
97.033 g/mol |
InChI |
InChI=1S/FH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
Clé InChI |
MPIRZACVXYSSDD-UHFFFAOYSA-N |
SMILES canonique |
NP(=N)(N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
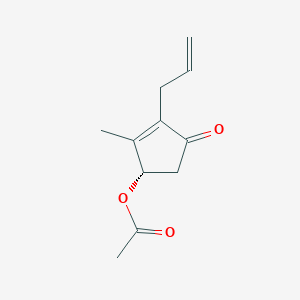
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
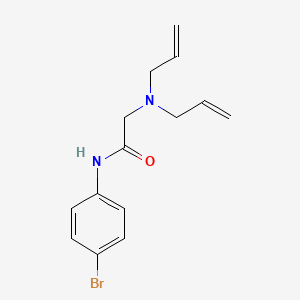
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


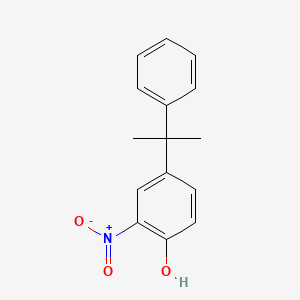
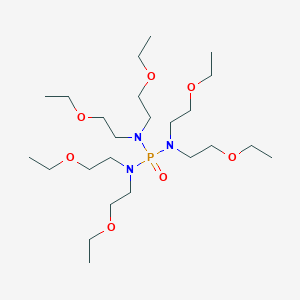
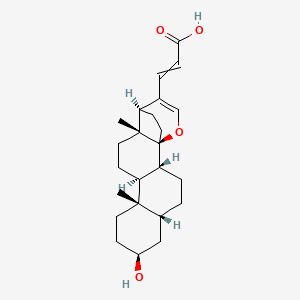
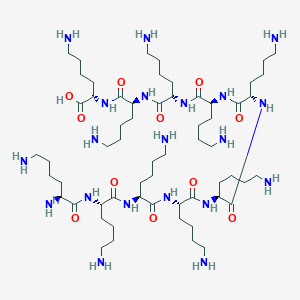
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
